![molecular formula C14H21N5O B2606656 N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide CAS No. 1376236-73-5](/img/structure/B2606656.png)
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a selective agonist of the A1 adenosine receptor, which is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, CCPA has been shown to have cardioprotective effects by reducing myocardial injury during ischemia-reperfusion injury. In neurodegenerative disorders such as Alzheimer's disease, CCPA has been shown to improve cognitive function and reduce neuroinflammation. In cancer, CCPA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Mécanisme D'action
CCPA exerts its effects through the activation of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP levels. This results in various downstream effects, including the inhibition of neurotransmitter release, the reduction of heart rate and contractility, and the inhibition of inflammatory responses.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects, including the reduction of myocardial injury during ischemia-reperfusion injury, the improvement of cognitive function in Alzheimer's disease, and the inhibition of tumor growth in cancer. In addition, CCPA has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments, including its high selectivity for the A1 adenosine receptor, its stability in various experimental conditions, and its ability to penetrate the blood-brain barrier. However, CCPA also has some limitations, including its relatively low potency compared to other A1 receptor agonists and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the study of CCPA, including the development of more potent and selective A1 receptor agonists, the investigation of the effects of CCPA in other disease models, and the elucidation of the molecular mechanisms underlying its effects. In addition, the potential of CCPA as a therapeutic agent in combination with other drugs or therapies should be explored further.
Conclusion
In conclusion, CCPA is a chemical compound with significant potential for therapeutic applications in various disease models. Its selective activation of the A1 adenosine receptor and its various biochemical and physiological effects make it a promising target for future research. However, further studies are needed to fully understand its mechanism of action and to develop more potent and selective A1 receptor agonists.
Méthodes De Synthèse
CCPA can be synthesized through a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1-(2-bromoethyl)pyrazole and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with chloroacetic acid.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c15-12-14(5-2-1-3-6-14)18-13(20)11-16-8-10-19-9-4-7-17-19/h4,7,9,16H,1-3,5-6,8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKJJDGORBPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

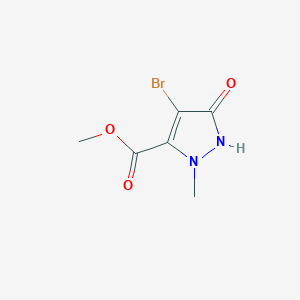
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)
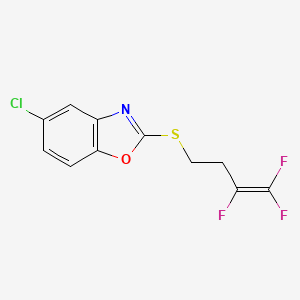

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)
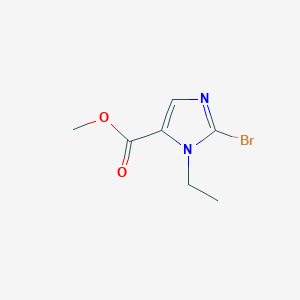
![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)
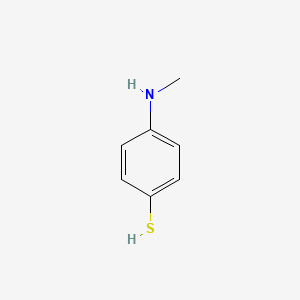
![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)
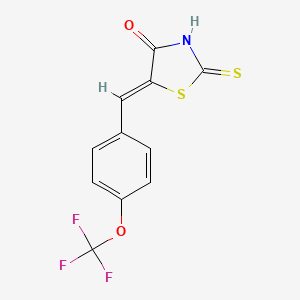
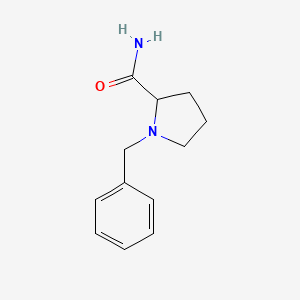
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)
![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)